2,5-dimethyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
2,5-Dimethyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings This compound is notable for its structural complexity and the presence of a trifluoromethyl group, which often imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the construction of the pyrimidine ring.
Preparation of Pyrazole Ring: The synthesis begins with the condensation of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Formation of Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone in the presence of an acid catalyst to form the pyrimidine ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the trifluoromethyl group, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-Dimethyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Its unique photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 2,5-dimethyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and increases its binding affinity to target sites.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the dimethyl groups, which may affect its reactivity and binding properties.
Uniqueness
The presence of the trifluoromethyl group in 2,5-dimethyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets, distinguishing it from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c1-9-8-12(15(16,17)18)21-14(19-9)13(10(2)20-21)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSZVHZGBLEGTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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